molecular formula C20H20N8O B2411555 N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazol-4-carboxamid CAS No. 2309796-06-1

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazol-4-carboxamid

Katalognummer: B2411555
CAS-Nummer: 2309796-06-1
Molekulargewicht: 388.435
InChI-Schlüssel: KNNKDSGQAWOWRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antitumor properties. For instance, derivatives of the pyrazole and triazole classes have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and growth. A study highlighted that modifications on the phenyl group of such compounds can fine-tune their biological properties towards enhanced anticancer efficacy .

Antifungal Properties

Compounds containing triazole rings are well-known for their antifungal activities. The synthesis of triazole derivatives has been linked to improved efficacy against various fungal strains, including those resistant to conventional treatments. The presence of the carboxamide functional group may enhance solubility and bioavailability, making these compounds promising candidates for antifungal therapies .

Antiviral Potential

Recent investigations into related compounds have revealed antiviral activities against several viruses. The structure's ability to interact with viral proteins suggests a potential application in antiviral drug development. The dual action against both tumor cells and viruses positions this compound as a versatile candidate for further research .

Synthesis and Mechanism of Action

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions that require specific conditions for optimal yield and purity. The mechanism often involves the formation of key intermediates that undergo cyclization or substitution reactions to yield the final product.

Case Studies and Research Findings

StudyFindingsApplication
Study 1Demonstrated significant antitumor activity through tubulin inhibitionCancer therapy
Study 2Showed enhanced antifungal activity against Candida speciesAntifungal drug development
Study 3Explored antiviral properties with promising results against viral infectionsAntiviral therapies

Biologische Aktivität

The compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6OC_{18}H_{20}N_{6}O, with a molecular weight of approximately 344.4 g/mol. The structure includes a triazolo-pyridazin moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, a derivative similar to the compound has shown moderate to good activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical bacterial enzymes .

Antitubercular Activity

Research has demonstrated that compounds containing the triazolo-pyridazine scaffold can act as antitubercular agents. A study reported several derivatives with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development in tuberculosis treatment .

Enzyme Inhibition

The compound's structural components suggest potential activity as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that related compounds exhibit selective inhibition of BChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity Studies

In assessing the safety profile of these compounds, cytotoxicity tests on human embryonic kidney cells (HEK-293) indicated that many derivatives are non-toxic at effective concentrations, supporting their potential therapeutic use .

Case Study 1: Antitubercular Screening

A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their antitubercular activity. Among them, several compounds exhibited promising results with IC90 values indicating effective inhibition at low concentrations .

Case Study 2: Enzyme Inhibition Profile

In a study focusing on enzyme inhibition, a derivative similar to the compound was evaluated for its inhibitory effects on AChE and BChE. The results showed significant selectivity towards BChE with an IC50 comparable to known inhibitors, suggesting potential applications in treating cognitive disorders .

Research Findings Summary Table

Activity Type IC50/IC90 Values Mechanism Notes
AntimicrobialVaries by strainCell wall synthesis inhibitionModerate to good activity observed
Antitubercular1.35 - 2.18 µMInhibition of Mycobacterium tuberculosisEffective against resistant strains
Enzyme Inhibition (AChE)IC50 = 157.31 µMCompetitive inhibitionSelective towards BChE
CytotoxicityNon-toxic at tested concentrationsN/ASafe for human cell lines

Eigenschaften

IUPAC Name

N,5-dimethyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c1-14-17(10-22-28(14)15-6-4-3-5-7-15)20(29)25(2)16-11-26(12-16)19-9-8-18-23-21-13-27(18)24-19/h3-10,13,16H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNKDSGQAWOWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.